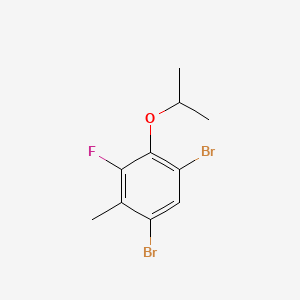
Carbanide;cyclopentane;ethylcyclopentane;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;cyclopentane;ethylcyclopentane;iron(2+) is a complex compound that combines the properties of carbanide, cyclopentane, ethylcyclopentane, and iron(2+)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentane;ethylcyclopentane;iron(2+) involves multiple steps, each requiring specific conditions and reagents. Cyclopentane can be synthesized through the reduction of stilbenes with sodium metal in dry tetrahydrofuran (THF), followed by cycloalkylation with 1,3-dichloropropanes . Ethylcyclopentane can be prepared through various organic synthesis methods, including the use of organotrifluoroborates with aryl chlorides and bromides .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, ensuring high yield and purity. The process would include the use of catalysts and controlled reaction conditions to optimize the production of each component before combining them to form the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;cyclopentane;ethylcyclopentane;iron(2+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reagents such as sodium metal in dry THF.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium metal, tetrahydrofuran, and various organotrifluoroborates. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Carbanide;cyclopentane;ethylcyclopentane;iron(2+) has several scientific research applications:
Chemistry: The compound is used in the study of cycloalkane chemistry and the development of new synthetic methods.
Industry: In industrial applications, the compound can be used in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of carbanide;cyclopentane;ethylcyclopentane;iron(2+) involves its interaction with various molecular targets and pathways. For example, its antioxidant properties may be due to its ability to terminate radical chain reactions in organic compounds . The compound’s structure allows it to interact with specific enzymes and receptors, influencing biological processes at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cycloalkanes such as cyclopropane, cyclobutane, and cyclohexane . These compounds share similar structural features but differ in their chemical properties and reactivity.
Uniqueness
What sets carbanide;cyclopentane;ethylcyclopentane;iron(2+) apart is its combination of multiple functional groups and the presence of iron(2+). This unique structure provides distinct chemical and physical properties, making it valuable for specific applications that other cycloalkanes may not be suitable for.
Conclusion
Carbanide;cyclopentane;ethylcyclopentane;iron(2+) is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers and industrial chemists alike.
Propiedades
Fórmula molecular |
C14H30Fe |
|---|---|
Peso molecular |
254.23 g/mol |
Nombre IUPAC |
carbanide;cyclopentane;ethylcyclopentane;iron(2+) |
InChI |
InChI=1S/C7H14.C5H10.2CH3.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;;;/h7H,2-6H2,1H3;1-5H2;2*1H3;/q;;2*-1;+2 |
Clave InChI |
LOSUKDDBDYQVLX-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].CCC1CCCC1.C1CCCC1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[[[(2S)-5-amino-2-[[(5S,8S)-5-[[5-(difluoromethyl)-1H-indole-2-carbonyl]amino]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carbonyl]amino]-5-oxopentanoyl]amino]-phenylmethyl]phenyl]phosphonic acid](/img/structure/B14028980.png)

![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)








![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
